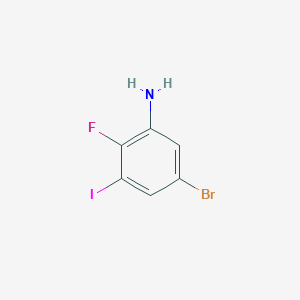
5-Bromo-2-fluoro-3-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under reflux conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-fluoro-3-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into new drugs often involves this compound due to its unique halogenated structure, which can enhance biological activity.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-iodoaniline depends on its specific application. In medicinal chemistry, its halogenated structure allows it to interact with various molecular targets, such as enzymes and receptors, through halogen bonding and other interactions. This can modulate the activity of these targets and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoroaniline
- 3-Iodoaniline
- 4-Bromo-2-fluoroaniline
Comparison
5-Bromo-2-fluoro-3-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents can lead to distinct chemical reactivity and biological activity compared to similar compounds with fewer or different halogen substituents .
Properties
Molecular Formula |
C6H4BrFIN |
|---|---|
Molecular Weight |
315.91 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-iodoaniline |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-4(9)6(8)5(10)2-3/h1-2H,10H2 |
InChI Key |
AUMKHQHUAPXTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















